2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
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Overview
Description
2-Benzyl-3-methyl-2-azabicyclo[221]hept-5-ene is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-azabicyclo[221]hept-5-en-3-one, are versatile intermediates in the synthesis of carbocyclic nucleosides . Nucleosides play a crucial role in various biological processes, including DNA replication, signal transduction, and energy transfer.
Mode of Action
Related compounds have been studied, and their reactions with various electrophilic reagents have been observed . These reactions often result in the formation of addition products, which can undergo further transformations under specific conditions .
Biochemical Pathways
Given its structural similarity to 2-azabicyclo[221]hept-5-en-3-one, it may be involved in the synthesis of carbocyclic nucleosides . These nucleosides are integral components of nucleic acids and play a vital role in many biochemical pathways.
Result of Action
Based on its structural similarity to 2-azabicyclo[221]hept-5-en-3-one, it may contribute to the synthesis of carbocyclic nucleosides . These nucleosides are essential for various biological processes, including DNA replication, signal transduction, and energy transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclic precursor with benzyl and methyl groups. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the benzyl and methyl substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions and subsequent functionalization steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: MCPBA is commonly used for epoxidation reactions.
Reduction: LiAlH4 is a typical reducing agent for this compound.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Epoxides: Formed from oxidation reactions.
Reduced Products: Formed from reduction reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene: Lacks the benzyl and methyl substituents, making it less hydrophobic and potentially less active in biological systems.
3-Methyl-2-azabicyclo[2.2.1]hept-5-ene: Similar structure but without the benzyl group, which may affect its reactivity and interactions.
Uniqueness
2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene is unique due to the presence of both benzyl and methyl groups, which can enhance its hydrophobicity and potentially improve its interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODCZKFJFLNXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(N1CC3=CC=CC=C3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1936186-34-3 |
Source
|
Record name | 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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